
4-Benzyl-N-methylmorpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-N-methylmorpholine-3-carboxamide is a chemical compound with the molecular formula C₁₃H₁₈N₂O₂ It is a member of the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents. For instance, chlorotriazine family members have been used as efficient reagents in both methanol and tetrahydrofuran as solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes. These processes often utilize cost-effective and readily available reagents to ensure high yields and purity. The activation of carboxylic acids to form more reactive intermediates, such as anhydrides or acyl halides, is a common strategy in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-N-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-N-methylmorpholine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Benzyl-N-methylmorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide moiety can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in the biochemical pathways and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylmorpholine: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
N-Methylmorpholine: Lacks the benzyl group, affecting its hydrophobic interactions and binding affinity.
Morpholine-3-carboxamide: Lacks the benzyl and N-methyl groups, altering its chemical properties and reactivity.
Uniqueness
4-Benzyl-N-methylmorpholine-3-carboxamide is unique due to the presence of both the benzyl and N-methyl groups, which enhance its hydrophobic interactions and binding affinity. These structural features make it a valuable compound in medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
4-benzyl-N-methylmorpholine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-14-13(16)12-10-17-8-7-15(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) |
InChI-Schlüssel |
RGXOFTSHZFRQJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1COCCN1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


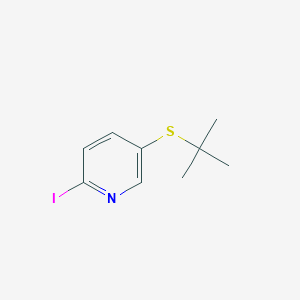


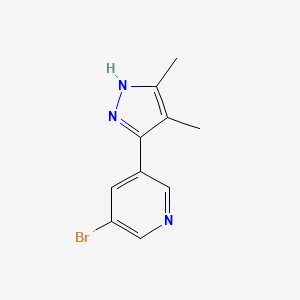
![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)
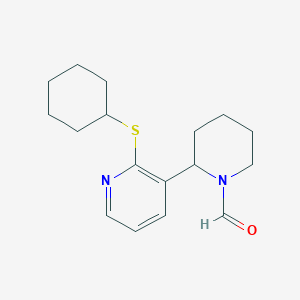


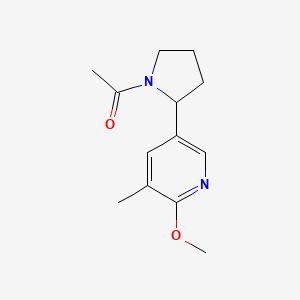
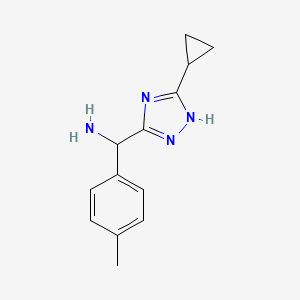
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)

![Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11802126.png)

